4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

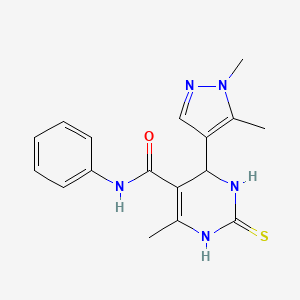

The compound 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core modified with a 1,5-dimethylpyrazole substituent at position 4, a methyl group at position 6, and a thione (sulfanylidene) group at position 2. This structure combines rigidity (pyrazole and tetrahydropyrimidine rings) with functional versatility (thione, carboxamide), making it relevant for exploring structure-activity relationships in medicinal or materials chemistry .

Properties

IUPAC Name |

4-(1,5-dimethylpyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-10-14(16(23)20-12-7-5-4-6-8-12)15(21-17(24)19-10)13-9-18-22(3)11(13)2/h4-9,15H,1-3H3,(H,20,23)(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPXPSDDMWSAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(N(N=C2)C)C)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with appropriate amines and thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different functional group.

Substitution: The pyrazole and tetrahydropyrimidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or tetrahydropyrimidine rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that tetrahydropyrimidines can induce apoptosis in various cancer cell lines by modulating signaling pathways such as the PI3K/Akt and MAPK pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This mechanism could make it a candidate for treating conditions like asthma and arthritis .

Antimicrobial Properties

Tetrahydropyrimidines have been reported to possess antimicrobial activity against various pathogens. The compound's structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrazole and tetrahydropyrimidine moieties can significantly influence potency and selectivity against specific biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrazole ring | Enhances anticancer activity |

| Variation in the phenyl group | Alters anti-inflammatory properties |

| Changes in the sulfanylidene group | Affects antimicrobial efficacy |

Case Study 1: Antitumor Activity

A study investigated the effects of a related tetrahydropyrimidine compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability and induction of apoptosis via caspase activation pathways. This suggests that structural analogs of the target compound could be developed for targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory models in mice, compounds similar to This compound were shown to reduce edema and inflammatory cytokine levels significantly. These findings highlight its potential as a therapeutic agent for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- The target’s higher molar mass (~380.45 g/mol) compared to CAS 98011-28-0 (248.3 g/mol) suggests increased van der Waals interactions, likely elevating melting point and thermal stability.

- Methyl groups may lower solubility relative to amino-substituted analogs but improve bioavailability in lipid-rich environments .

Hydrogen Bonding and Crystal Packing

- The thione group’s dual H-bonding capacity could lead to unique supramolecular architectures, as seen in Etter’s graph-set analysis . For example, S···H-N interactions may stabilize crystal lattices differently than carbonyl O···H bonds.

Biological Activity

The compound 4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-methyl-N-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the pyrazole ring and subsequent modifications to introduce the tetrahydropyrimidine structure. The methodology may vary but generally employs nucleophilic substitution reactions and cyclization processes under controlled conditions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies have shown that similar pyrazole-based compounds demonstrate activity against various Gram-positive and Gram-negative bacteria. The presence of the heterocyclic ring is believed to enhance their antimicrobial efficacy due to its ability to interact with bacterial enzymes and disrupt metabolic pathways .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 18 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 15 |

Anticancer Activity

There is emerging evidence suggesting that compounds with a similar structure may possess anticancer properties. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . These effects are often attributed to their ability to interfere with cellular signaling pathways involved in cell growth and survival.

Case Study: Anticancer Effects

A study conducted on a series of pyrazole derivatives demonstrated that certain modifications led to enhanced activity against breast cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth .

The biological activity of this compound likely stems from its ability to interact with various biological targets. The pyrazole moiety can participate in hydrogen bonding and π-stacking interactions with proteins, while the tetrahydropyrimidine scaffold may enhance binding affinity through additional interactions.

Toxicity and Safety Profile

While the biological activities are promising, it is crucial to evaluate the toxicity profile of such compounds. Preliminary studies suggest that certain derivatives exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to fully assess their safety for therapeutic use .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via multicomponent Biginelli-type reactions or stepwise functionalization of pyrimidine scaffolds. Key steps include:

- Cyclocondensation: Reacting thiourea derivatives with β-keto esters or acylpyrazoles under acidic conditions (e.g., HCl or acetic acid) to form the tetrahydropyrimidine core .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or ethanol) improve solubility and reaction rates.

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or ionic liquids enhance regioselectivity and yield .

- Purity Control: Recrystallization from ethanol or methanol removes byproducts. Monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., pyrazole methyl groups at δ 2.1–2.5 ppm; thiocarbonyl at δ 180–190 ppm in ¹³C) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion matching calculated mass ± 2 ppm).

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% by UV at 254 nm) .

- FT-IR: Thiocarbonyl (C=S) stretch at ~1200 cm⁻¹ and amide (N–H) at ~3300 cm⁻¹ .

Advanced: How can crystallographic data for this compound be validated using SHELX software?

Answer:

- Structure Solution: Use SHELXT for direct methods or dual-space algorithms to solve initial phases from X-ray data .

- Refinement: SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding. Apply restraints for disordered groups (e.g., methyl rotors) .

- Validation: Check for:

Advanced: What intermolecular interactions govern the crystal packing of this compound?

Answer:

Graph-set analysis (as per Etter’s rules) reveals:

- Hydrogen Bonds: N–H···S and C–H···O interactions form chains or rings (e.g., R₂²(8) motifs between pyrimidine N–H and thiocarbonyl) .

- π-Stacking: Aromatic pyrazole and phenyl rings align with 3.5–4.0 Å spacing, stabilizing the lattice.

- Van der Waals Contacts: Methyl groups participate in hydrophobic interactions. Use Mercury software to visualize packing .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Answer:

- Reaction Path Search: Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict feasible pathways for functionalizing the pyrimidine core .

- Transition State Analysis: Identify rate-limiting steps (e.g., thiocarbonyl substitution barriers).

- Machine Learning: Train models on existing pyrimidine reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Advanced: How can contradictory biological activity data for this compound be resolved?

Answer:

- Dose-Response Curves: Test across a wide concentration range (nM to mM) to identify biphasic effects .

- Assay Interference: Rule out false positives via counter-screens (e.g., luciferase inhibition assays for ATP-dependent systems).

- Metabolite Profiling: LC-MS/MS detects active metabolites that may explain discrepancies .

Advanced: What strategies improve the thermal stability of this compound during storage?

Answer:

- Crystalline Form Screening: Polymorphs with tighter packing (e.g., orthorhombic vs. monoclinic) resist decomposition. Use DSC to identify stable forms .

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent oxidation of the thiocarbonyl group .

- Excipient Blending: Co-crystallize with stabilizing agents (e.g., mannitol) to reduce hygroscopicity .

Advanced: How does the substituent at N-phenyl influence the compound’s electronic properties?

Answer:

- Hammett Analysis: Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring decrease electron density at the pyrimidine core, altering reactivity in nucleophilic substitutions.

- DFT Calculations: Mulliken charges show increased positive charge at C5 when phenyl is para-substituted with -CF₃, enhancing electrophilicity .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Byproduct Formation: At scale, thiourea dimerization may occur. Mitigate via slow reagent addition and in-line purification (e.g., continuous flow reactors) .

- Solvent Recovery: Ethanol/water mixtures require fractional distillation for reuse.

- Safety: Exothermic cyclization steps necessitate jacketed reactors with temperature control .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying this compound’s metabolic fate?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.